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molecular formula C14H10N2O2 B188405 N-Anilinophthalimide CAS No. 4870-16-0

N-Anilinophthalimide

Cat. No. B188405
M. Wt: 238.24 g/mol
InChI Key: SRSOPFHQIAZPOL-UHFFFAOYSA-N
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Patent
US04882261

Procedure details

Phthalic acid (1.66 gram, 0.01 mole), phenylhydrazine (1.08 gram, 0.01 mole), and zinc chloride (3.0 gram, 0.022 mole) were added into 50 ml. of dioxane. After refluxing for 2 hours, the mixture was cooled to room temperature. The solvent was then removed and the residue was poured into ice-water which precipitated a yellow solid. After recrystallization from methanol, the pure compound was obtained in 30% yield as yellow needles (0.7 grams; m.p. 180° C.).
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([OH:6])=O.[C:13]1([NH:19][NH2:20])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>[Cl-].[Zn+2].[Cl-].O1CCOCC1>[C:13]1([NH:19][N:20]2[C:1](=[O:12])[C:2]3=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]3[C:4]2=[O:6])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
1.08 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
3 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
ADDITION
Type
ADDITION
Details
the residue was poured into ice-water which
CUSTOM
Type
CUSTOM
Details
precipitated a yellow solid
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol
CUSTOM
Type
CUSTOM
Details
the pure compound was obtained in 30% yield as yellow needles (0.7 grams; m.p. 180° C.)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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